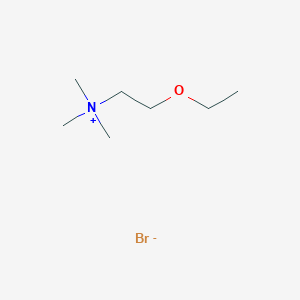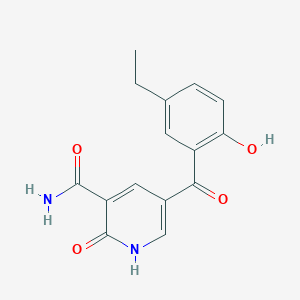
3-(((R)-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate is a complex organic compound with a unique structure that includes a hydroxyhexanoyl group and a trimethylammonio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate typically involves multiple steps, including the esterification of a hydroxy acid and the introduction of a trimethylammonio group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylammonio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate involves its interaction with specific molecular targets and pathways. The hydroxyhexanoyl group may participate in hydrogen bonding and hydrophobic interactions, while the trimethylammonio group can engage in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Hydroxybutyrate: Shares a similar hydroxy group but lacks the trimethylammonio group.
(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoate: Similar ester structure but with different substituents.
Uniqueness
3-((®-3-Hydroxyhexanoyl)oxy)-4-(trimethylammonio)butanoate is unique due to the presence of both a hydroxyhexanoyl group and a trimethylammonio group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H25NO5 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
3-[(3R)-3-hydroxyhexanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C13H25NO5/c1-5-6-10(15)7-13(18)19-11(8-12(16)17)9-14(2,3)4/h10-11,15H,5-9H2,1-4H3/t10-,11?/m1/s1 |
InChI-Schlüssel |
VYEONLJQPYRKAN-NFJWQWPMSA-N |
Isomerische SMILES |
CCC[C@H](CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Kanonische SMILES |
CCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)




![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)

![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357399.png)

